Cas no 42242-09-1 (Isothiazolo[3,4-b]pyridine, 3-chloro-)
![Isothiazolo[3,4-b]pyridine, 3-chloro- structure](https://ja.kuujia.com/scimg/cas/42242-09-1x500.png)
Isothiazolo[3,4-b]pyridine, 3-chloro- 化学的及び物理的性質
名前と識別子
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- Isothiazolo[3,4-b]pyridine, 3-chloro-
- 3-Chloroisothiazolo[3,4-b]pyridine
- 42242-09-1
- DTXSID701298380
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- インチ: InChI=1S/C6H3ClN2S/c7-5-4-2-1-3-8-6(4)9-10-5/h1-3H
- InChIKey: AUSGEUNEUXMRBN-UHFFFAOYSA-N
- SMILES: C1=CC2=C(Cl)SN=C2N=C1
計算された属性
- 精确分子量: 169.9705470g/mol
- 同位素质量: 169.9705470g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 0
- 複雑さ: 133
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54Ų
- XLogP3: 2.5
Isothiazolo[3,4-b]pyridine, 3-chloro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM520001-1g |
3-Chloroisothiazolo[3,4-b]pyridine |
42242-09-1 | 97% | 1g |
$*** | 2023-05-30 | |
Enamine | BBV-86083581-1.0g |
3-chloro-[1,2]thiazolo[3,4-b]pyridine |
42242-09-1 | 95% | 1.0g |
$0.0 | 2023-01-10 | |
Alichem | A029188457-1g |
3-Chloroisothiazolo[3,4-b]pyridine |
42242-09-1 | 97% | 1g |
$581.14 | 2023-09-01 |
Isothiazolo[3,4-b]pyridine, 3-chloro- 関連文献
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
Isothiazolo[3,4-b]pyridine, 3-chloro-に関する追加情報
Comprehensive Overview of Isothiazolo[3,4-b]pyridine, 3-chloro- (CAS No. 42242-09-1)
Isothiazolo[3,4-b]pyridine, 3-chloro- (CAS 42242-09-1) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This chlorinated isothiazolopyridine derivative features a unique fused ring system combining isothiazole and pyridine moieties, making it particularly valuable for developing novel bioactive molecules. The presence of the 3-chloro substituent enhances its reactivity profile, allowing for diverse synthetic applications.
Recent studies highlight the growing importance of isothiazolo[3,4-b]pyridine scaffolds in drug discovery programs. Pharmaceutical researchers are particularly interested in this nitrogen-sulfur heterocycle due to its structural similarity to various pharmacophores found in FDA-approved drugs. The compound's molecular weight of 184.63 g/mol and precise structure (C6H3ClN2S) make it an ideal building block for creating more complex therapeutic agents targeting neurological and inflammatory conditions.
The synthesis of 3-chloro-isothiazolo[3,4-b]pyridine typically involves cyclization reactions of appropriately substituted precursors. Modern synthetic approaches emphasize green chemistry principles, with recent literature reporting improved yields through catalytic methods. Analytical characterization of this compound includes standard techniques such as NMR spectroscopy (1H, 13C), mass spectrometry, and X-ray crystallography when single crystals can be obtained.
In materials science, the isothiazolopyridine core has shown promise for developing organic semiconductors and light-emitting materials. The electron-deficient nature of the 3-chloro derivative makes it particularly suitable for designing n-type organic electronic components. Researchers are exploring its incorporation into novel conjugated polymers for flexible electronics applications, responding to the growing demand for sustainable materials in the electronics industry.
The global market for specialty heterocyclic compounds like Isothiazolo[3,4-b]pyridine, 3-chloro- is experiencing steady growth, driven by increased R&D investment in both pharmaceutical and advanced materials sectors. Current market analysis suggests particular demand from North America and Asia-Pacific regions, where academic and industrial laboratories are actively filing patents involving this chemical scaffold.
From a safety perspective, proper handling of chlorinated heterocycles requires standard laboratory precautions. While not classified as hazardous under normal conditions, researchers should consult the latest safety data sheets for specific handling recommendations. The compound's stability profile makes it suitable for standard storage conditions when protected from moisture and extreme temperatures.
Emerging applications of CAS 42242-09-1 include its use as a key intermediate in the development of kinase inhibitors and antimicrobial agents. Several recent patent applications disclose derivatives of this isothiazolopyridine compound showing promising activity against resistant bacterial strains, addressing the critical need for new antibiotics in modern medicine.
The analytical chemistry of 3-chloro-isothiazolo[3,4-b]pyridine presents interesting challenges and opportunities. Advanced separation techniques such as UPLC and chiral HPLC are being employed to study its behavior and potential stereoisomers. These studies contribute to the broader understanding of fused heterocyclic systems and their interactions in biological systems.
Environmental considerations for Isothiazolo[3,4-b]pyridine derivatives are becoming increasingly important. Recent life cycle assessment studies examine the environmental impact of synthetic routes to such compounds, with emphasis on reducing hazardous byproducts. The pharmaceutical industry's focus on green chemistry aligns well with the development of sustainable processes for nitrogen-sulfur heterocycles.
Future research directions for CAS 42242-09-1 include exploration of its coordination chemistry with transition metals and applications in catalysis. Preliminary studies suggest potential utility in asymmetric synthesis, which could significantly impact the production of chiral pharmaceutical intermediates. The compound's versatility ensures it will remain an important tool for synthetic chemists in academia and industry alike.
For researchers working with isothiazolo[3,4-b]pyridine scaffolds, proper analytical characterization remains crucial. Modern spectroscopic techniques coupled with computational chemistry methods provide detailed insights into the electronic structure and reactivity patterns of this interesting chlorinated heterocycle. These fundamental studies support the rational design of new derivatives with tailored properties.
The intellectual property landscape surrounding 3-chloro-isothiazolo[3,4-b]pyridine and its derivatives continues to evolve. Recent patent filings indicate growing commercial interest, particularly in therapeutic applications. Companies specializing in high-value heterocyclic compounds are actively developing improved synthetic methods to meet the increasing demand for this chemical building block.
Academic interest in Isothiazolo[3,4-b]pyridine, 3-chloro- is reflected in the steady publication rate in peer-reviewed journals. Current research focuses on structure-activity relationship studies, with particular attention to how modifications of the core scaffold affect biological activity. These investigations contribute valuable data to medicinal chemistry databases and support computer-aided drug design efforts.
Supply chain considerations for CAS 42242-09-1 highlight the importance of reliable sourcing for research purposes. Specialized chemical suppliers typically offer this compound in various quantities, with purity levels suitable for different applications. Researchers should verify certificates of analysis and consider batch-to-batch variability when planning critical experiments.
In conclusion, Isothiazolo[3,4-b]pyridine, 3-chloro- represents a versatile and valuable compound with diverse applications across multiple scientific disciplines. Its unique structural features and synthetic accessibility ensure continued relevance in chemical research and development. As understanding of fused heterocyclic systems deepens, this compound will likely play an increasingly important role in addressing current challenges in pharmaceuticals, materials science, and beyond.
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